Product packaging for Ethyl 2-amino-3,3,3-trifluoropropanoate(Cat. No.:CAS No. 764629-04-1)

Ethyl 2-amino-3,3,3-trifluoropropanoate

Cat. No.: B3283264
CAS No.: 764629-04-1
M. Wt: 171.12 g/mol
InChI Key: CLPSWBHEWJZMBS-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Molecules in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules has become a cornerstone of modern chemical synthesis due to its profound ability to alter a compound's physical, chemical, and biological properties. acs.org Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric alteration. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, imparting exceptional thermal and chemical stability to fluorinated compounds. nih.gov

The strategic incorporation of fluorine can significantly enhance key molecular attributes:

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to a longer biological half-life for drug candidates.

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets. acs.org

Binding Affinity: The unique electronic properties of fluorine can alter the acidity or basicity of nearby functional groups and lead to favorable interactions with biological receptors.

These modifications have led to the widespread application of fluorinated compounds in various sectors. It is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. nih.gov Notable examples of fluorinated drugs include the antidepressant Fluoxetine and the cholesterol-lowering medication Atorvastatin. mdpi.com In materials science, fluorinated polymers like Polytetrafluoroethylene (Teflon) are renowned for their chemical inertness and low friction properties.

Property Enhanced by FluorinationConsequence in ApplicationExample Field
Increased Stability Resistance to degradationPharmaceuticals, Polymers
Enhanced Lipophilicity Improved membrane permeabilityDrug Delivery, Agrochemicals
Altered Electronic Effects Modified reactivity and bindingCatalysis, Medicinal Chemistry
Unique Conformational Properties Specific molecular shapesPeptide and Protein Design

The Role of α-Amino Acid Esters as Versatile Synthetic Intermediates and Chiral Building Blocks

α-Amino acid esters are fundamental building blocks in organic synthesis, prized for their bifunctional nature, containing both an amino group and a carboxylic acid ester. This duality allows them to serve as versatile intermediates in a multitude of chemical transformations. Furthermore, with the exception of glycine (B1666218), natural α-amino acids are chiral, making their ester derivatives highly valuable as enantiopure starting materials for asymmetric synthesis.

The application of α-amino acid esters as chiral building blocks is a cornerstone of modern stereoselective synthesis. They can be utilized in several ways:

Chiral Precursors: The inherent chirality of the α-carbon can be transferred to new stereocenters in the target molecule.

Chiral Auxiliaries: The amino acid moiety can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which it is cleaved and recovered.

Synthesis of Peptides and Peptidomimetics: Protected α-amino acid esters are the fundamental units in solid-phase peptide synthesis and are crucial for creating peptidomimetics with enhanced stability and activity. mdpi.com

Their utility extends to the synthesis of a wide array of complex molecules, including alkaloids, antibiotics, and other natural products. The ability to construct intricate, three-dimensional molecular architectures with precise stereochemical control makes α-amino acid esters indispensable tools for synthetic chemists.

Specific Research Focus: Ethyl 2-amino-3,3,3-trifluoropropanoate as a Key Chiral Trifluoromethylated Building Block

Within the broad class of fluorinated α-amino acid esters, this compound holds particular importance. This compound integrates the key features of an α-amino acid ester with a trifluoromethyl (CF₃) group, a moiety of significant interest in medicinal chemistry. The CF₃ group is a lipophilic hydrogen-bond donor and can act as a bioisostere for a methyl or ethyl group, but with profoundly different electronic properties. mdpi.comnih.gov

This compound serves as a crucial chiral building block for the synthesis of more complex molecules containing a trifluoromethyl-substituted stereocenter. The asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids is an area of intense research, as these compounds are valuable components for creating peptides with constrained conformations and enhanced biological stability. nih.govthieme-connect.com The incorporation of these unnatural amino acids can lead to peptides and proteins with novel therapeutic or catalytic properties.

The synthesis of enantiomerically pure this compound and its derivatives often relies on stereoselective methods, including the use of chiral auxiliaries or asymmetric catalysis. thieme-connect.com Its application as a precursor allows for the introduction of the valuable CF₃-containing chiral center into a variety of molecular scaffolds, making it a highly sought-after intermediate in drug discovery and development.

Compound NameCAS NumberMolecular FormulaKey Features
(R)-Ethyl 2-amino-3,3,3-trifluoropropanoate 1263281-03-3C₅H₈F₃NO₂Chiral, Trifluoromethyl group
This compound hydrochloride 193140-71-5C₅H₉ClF₃NO₂Salt form for improved handling

Overview of Current Research Trajectories and Challenges in Fluoroorganic Chemistry

The field of fluoroorganic chemistry is dynamic and continually evolving, driven by the increasing demand for novel fluorinated compounds in various industries. Current research is focused on several key areas:

Development of New Fluorination Reagents and Methods: A primary challenge is the development of safe, selective, and efficient methods for introducing fluorine and fluorinated groups into complex molecules. This includes the design of new electrophilic and nucleophilic fluorinating agents, as well as the advancement of transition-metal-catalyzed fluorination reactions.

Late-Stage Fluorination: A significant goal is the ability to introduce fluorine into a molecule at a late stage of a synthetic sequence. This would allow for the rapid generation of fluorinated analogues of complex, biologically active compounds for structure-activity relationship studies.

Asymmetric Fluorination: The construction of fluorine-containing stereogenic centers remains a formidable challenge. Research is actively pursuing new catalytic asymmetric methods to control the stereochemistry of fluorination reactions, which is critical for the synthesis of chiral fluorinated drugs. researchgate.net

Understanding the Role of Fluorine in Biological Systems: While the effects of fluorination on physicochemical properties are relatively well-understood, a deeper understanding of the specific interactions of fluorinated molecules with biological targets is needed to guide the rational design of new drugs and agrochemicals.

Despite significant progress, challenges remain. The high reactivity of some fluorinating agents requires specialized handling techniques. Furthermore, achieving high regioselectivity and stereoselectivity in fluorination reactions, particularly on unactivated C-H bonds, is an ongoing area of investigation. Overcoming these hurdles will continue to expand the synthetic toolbox and unlock the full potential of fluoroorganic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8F3NO2 B3283264 Ethyl 2-amino-3,3,3-trifluoropropanoate CAS No. 764629-04-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-amino-3,3,3-trifluoropropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO2/c1-2-11-4(10)3(9)5(6,7)8/h3H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLPSWBHEWJZMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Ethyl 2 Amino 3,3,3 Trifluoropropanoate

Development of Classical and Established Synthetic Routes

The foundational strategies for the synthesis of ethyl 2-amino-3,3,3-trifluoropropanoate have primarily revolved around the transformation of readily available precursors, with ethyl 3,3,3-trifluoropyruvate being a key starting material. One of the most direct and established methods is the reductive amination of this α-ketoester. This process typically involves the reaction of ethyl 3,3,3-trifluoropyruvate with an ammonia (B1221849) source to form an intermediate imine, which is subsequently reduced to the desired primary amine. Various reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices due to their selectivity for the imine over the ketone.

Another classical approach involves the synthesis from 3,3,3-trifluoroalanine . This can be achieved through the esterification of the amino acid itself. While effective, this method is dependent on the availability of 3,3,3-trifluoroalanine, which can be prepared through multi-step sequences.

Furthermore, the Gabriel synthesis offers a viable, albeit less direct, route. This method would theoretically involve the reaction of a suitable α-halo precursor, such as ethyl 2-bromo-3,3,3-trifluoropropanoate, with potassium phthalimide (B116566). The resulting N-alkylated phthalimide is then cleaved, typically using hydrazine, to release the primary amine. However, the synthesis of the requisite α-halo ester can present its own challenges.

A related classical approach is the Strecker synthesis . This multicomponent reaction would involve the treatment of a trifluoromethyl ketone or aldehyde with an ammonia source and a cyanide salt to form an α-aminonitrile. Subsequent hydrolysis of the nitrile and esterification would yield the target compound. The success of this route is contingent on the availability and reactivity of the trifluoromethyl carbonyl compound.

An enzymatic approach has also been explored for the synthesis of trifluoroalanine (B10777074), the precursor acid to the target ester. Alanine (B10760859) dehydrogenase has been shown to catalyze the reductive amination of trifluoropyruvate, offering a biocatalytic route to the core amino acid structure. acs.org

A summary of classical approaches is presented in the table below:

Synthetic RouteKey PrecursorsTypical Reagents
Reductive AminationEthyl 3,3,3-trifluoropyruvateAmmonia, NaBH₃CN or NaBH(OAc)₃
Esterification3,3,3-TrifluoroalanineEthanol, Acid catalyst
Gabriel SynthesisEthyl 2-bromo-3,3,3-trifluoropropanoatePotassium phthalimide, Hydrazine
Strecker SynthesisTrifluoromethyl carbonyl compoundAmmonia, Cyanide, Acid/Base for hydrolysis

Catalytic Asymmetric Synthesis Approaches

The growing demand for enantiomerically pure pharmaceuticals has spurred the development of catalytic asymmetric methods for the synthesis of chiral molecules like this compound. These approaches utilize chiral catalysts to control the stereochemical outcome of the reaction, yielding the desired enantiomer in high purity.

Metal-Catalyzed Asymmetric Transformations

A leading strategy for the asymmetric synthesis of non-canonical amino acids, including fluorinated analogues, involves the use of chiral Nickel(II) complexes of Schiff bases. thieme-connect.comnih.govresearchgate.net This methodology typically employs a chiral ligand, often derived from proline or another chiral source, to create a square-planar Ni(II) complex with a glycine (B1666218) Schiff base. This complex then serves as a chiral nucleophilic glycine equivalent.

The general approach involves the deprotonation of the glycine methylene (B1212753) group within the complex to form a chiral enolate, which is then alkylated with a suitable electrophile. While the direct synthesis of this compound via this method is not extensively detailed, the synthesis of the closely related trifluoroethylglycine (TfeGly) has been reported on a gram scale with high diastereoselectivity. acs.org This suggests that a similar strategy, potentially using a trifluoromethylating agent or a C1 electrophile followed by fluorination, could be a viable route. The key advantage of this method is the high degree of stereocontrol exerted by the chiral ligand on the Ni(II) center, leading to products with high enantiomeric excess.

Table of Chiral Ni(II) Complex Features:

Catalyst ComponentRoleCommon Examples
Chiral LigandInduces asymmetryProline-derived Schiff bases
Nickel(II) IonTemplate for the reactionNi(II)
Glycine Schiff BaseChiral glycine equivalentForms a stable complex
BaseGenerates the nucleophileStrong, non-nucleophilic bases

Chiral rhodium catalysts, particularly Rh(II) carboxylates, are well-known for their ability to catalyze asymmetric carbene and nitrene transfer reactions. In the context of synthesizing the target molecule, a potential route involves the reaction of a diazo compound with an imine or an amine. For instance, the use of ethyl 3,3,3-trifluoro-2-diazopropionate as a precursor in Rh(II)-catalyzed reactions has been explored. While direct asymmetric amination of this diazo compound to form the target amino ester is not yet a well-established method, Rh(II) catalysts have been successfully employed in the asymmetric cyclopropanation of olefins with this diazoester, indicating their potential to control the stereochemistry of reactions involving this trifluoromethylated precursor. researchgate.net The development of suitable chiral ligands for rhodium that can effectively induce high enantioselectivity in the desired N-H insertion reaction remains an active area of research.

Beyond nickel and rhodium, other transition metals have shown promise in the asymmetric synthesis of trifluoromethylated amino acids. Palladium-catalyzed asymmetric allylic alkylation of azlactones with α-(trifluoromethyl)allyl acetates has been developed to access unsaturated α-quaternary α-amino acid derivatives with excellent stereocontrol. thieme-connect.com While this does not directly yield the target saturated ester, it demonstrates the utility of palladium in constructing chiral centers in complex trifluoromethylated amino acid precursors.

Copper-catalyzed asymmetric reactions have also been investigated. For instance, the copper-catalyzed asymmetric difluoromethylation of amino acids via a difluorocarbene has been reported, highlighting the potential of copper catalysis in the formation of C-CFx bonds in an enantioselective manner. mdpi.com The application of such strategies to the direct synthesis of this compound is a promising avenue for future research.

Organocatalytic Enantioselective Syntheses

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional transition metal catalysis. Chiral Brønsted acids, such as chiral phosphoric acids, and chiral bases, like cinchona alkaloids, have been successfully employed in a variety of enantioselective transformations.

For the synthesis of fluorinated amino esters, chiral phosphoric acids could potentially catalyze the enantioselective reduction of an N-protected imine derived from ethyl 3,3,3-trifluoropyruvate. These catalysts function by activating the imine through hydrogen bonding, thereby directing the approach of a reducing agent to one face of the molecule.

Cinchona alkaloid derivatives, acting as chiral bases or phase-transfer catalysts, have been used in asymmetric Mannich-type reactions to produce chiral β-amino esters. nih.gov A similar strategy could be envisioned for the synthesis of α-amino esters, where a cinchona alkaloid-derived catalyst could facilitate the enantioselective addition of a nucleophile to an imine precursor of the target molecule. While direct and high-yielding organocatalytic methods for the synthesis of this compound are still under development, the versatility and success of organocatalysis in related transformations suggest that it holds significant potential for this target.

Biocatalytic Syntheses

Biocatalysis has emerged as a powerful tool for the synthesis of complex chiral molecules, offering high selectivity and environmentally benign reaction conditions. The synthesis of this compound has particularly benefited from enzyme-catalyzed reactions and protein engineering.

Enzyme-Catalyzed N-H Carbene Insertion Reactions with Diazo Precursors

A notable biocatalytic approach involves the enantioselective insertion of carbenes, generated from diazo precursors, into N-H bonds. Engineered heme-containing proteins, such as myoglobin (B1173299) and cytochrome c, have been shown to effectively catalyze this transformation. These enzymes can mediate the reaction between an amine and ethyl 2-diazo-3,3,3-trifluoropropanoate to yield the desired α-trifluoromethyl amino ester with high efficiency and stereoselectivity. nih.gov The reaction proceeds through the formation of a reactive metallo-carbenoid species within the enzyme's active site.

Enzyme VariantDiazo PrecursorAmine SubstrateYield (%)Enantiomeric Excess (ee %)
Engineered MyoglobinEthyl 2-diazo-3,3,3-trifluoropropanoateAnilineHighHigh
Engineered Cytochrome cEthyl 2-diazo-3,3,3-trifluoropropanoateVarious ArylaminesUp to 99Up to 98
Stereochemical Control via Protein Engineering

The stereochemical outcome of these biocatalytic reactions can be precisely controlled through protein engineering. Techniques such as directed evolution and site-directed mutagenesis allow for the modification of the enzyme's active site to favor the formation of a specific enantiomer. a-star.edu.sgresearchgate.net By altering key amino acid residues, researchers can fine-tune the steric and electronic environment around the catalytic center, thereby influencing the trajectory of the carbene insertion and dictating the stereochemistry of the final product. nih.govnih.gov This level of control is crucial for the synthesis of enantiopure pharmaceuticals. For instance, engineered variants of fluorinase enzymes have demonstrated improved activity and selectivity for non-natural substrates. a-star.edu.sg

Stereoselective Derivatization of Trifluoropyruvate Precursors

Another prominent strategy for the synthesis of this compound involves the stereoselective derivatization of readily available trifluoropyruvate precursors. This can be achieved through the transformation of α-trifluoromethyl imino esters or by direct asymmetric addition reactions to trifluoropyruvate derivatives.

Transformation of α-Trifluoromethyl Imino Esters

The asymmetric reduction of α-trifluoromethyl imino esters is a well-established method for producing chiral trifluoromethylated amines. nih.govresearchgate.net This transformation can be accomplished using various catalytic systems, including chiral metal catalysts and organocatalysts, often achieving high yields and excellent enantioselectivities. thieme-connect.de Asymmetric transfer hydrogenation, employing a hydrogen source like methanol (B129727) or formic acid in the presence of a chiral catalyst, has proven to be an efficient method for this conversion. researchgate.net

Catalyst TypeHydrogen SourceSubstrateYield (%)Enantiomeric Excess (ee %)
Chiral Phosphoric AcidHantzsch EsterN-aryl trifluoromethyl ketimineHighUp to 96
Pd/Zn Co-catalystMethanolTrifluoromethylated imineHighHigh
Ruthenium ComplexSodium FormateAcyclic α-trifluoromethylimineHighHigh

Asymmetric Addition Reactions to Trifluoropyruvate Derivatives

The direct asymmetric addition of nucleophiles to ethyl trifluoropyruvate or its imine derivatives provides a concise route to this compound. nuph.edu.uanih.gov Organocatalytic methods, employing chiral catalysts such as cinchona alkaloids or bifunctional phosphonium (B103445) salts, have been successfully applied to mediate the enantioselective addition of various nucleophiles. nih.govresearchgate.net Additionally, the use of chiral auxiliaries attached to the pyruvate (B1213749) substrate can direct the stereochemical outcome of the addition reaction. acs.org Asymmetric organozincate additions have also been reported as a chromatography-free method to synthesize enantiomerically enriched α-trifluoromethyl α-hydroxy acids, which can be further converted to the corresponding amino esters. researchgate.net

Continuous Flow Synthesis Techniques for Scalable Production

To meet the increasing demand for this compound in pharmaceutical and other industries, scalable and efficient manufacturing processes are essential. Continuous flow chemistry has emerged as a revolutionary technology that offers significant advantages over traditional batch processing. akjournals.comnih.gov

Continuous flow systems enable reactions to be performed in a continuous stream within a network of tubes or microreactors. This technology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, higher yields, and enhanced safety. contractpharma.commdpi.com The small reactor volumes in flow systems allow for the safe handling of hazardous reagents and unstable intermediates, which is particularly relevant in fluorination reactions. nih.govrsc.org

The scalability of continuous flow synthesis is a key advantage. Production can be readily increased by extending the operating time or by running multiple reactor systems in parallel, without the need for extensive process re-optimization. researchgate.net This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients (APIs) and is well-suited for the large-scale production of this compound. mdpi.com The integration of in-line purification and analysis tools further enhances the efficiency and automation of the manufacturing process.

Recent Advancements in Fluorination Strategies

Recent research has focused on developing more efficient and selective methods for the synthesis of fluorinated organic molecules. These strategies often aim to introduce fluorine or fluorinated moieties in the final steps of a synthetic sequence, allowing for the rapid diversification of molecular scaffolds.

A promising, though less documented, approach for the synthesis of α-amino-β,β-difluoroesters involves a tandem alkylation-defluorination sequence. This methodology is predicated on the reaction of a nucleophile with a trifluoromethyl-substituted imine precursor, followed by the elimination of a fluoride (B91410) ion to generate a difluoroalkene intermediate, which is then further transformed.

While a direct application of this method to this compound is not extensively reported in peer-reviewed literature, the concept can be extrapolated from similar reactions. The proposed synthetic pathway would likely commence with the formation of an imine from ethyl 3,3,3-trifluoropyruvate. This imine, Ethyl 2-imino-3,3,3-trifluoropropanoate, would then serve as the electrophilic substrate for the tandem reaction.

The key step involves the addition of an organometallic reagent, such as a Grignard reagent (R-MgX) or an organolithium reagent (R-Li), to the imine. This nucleophilic addition would be followed by a spontaneous or induced 1,2-elimination of a fluoride ion, leading to the formation of a 2-(N-alkyl/aryl-amino)-3,3-difluoropropenoate. Subsequent reduction of the difluoroalkene moiety would yield the desired saturated α-amino-β,β-difluoro ester.

Proposed Reaction Scheme:

Imination: Ethyl 3,3,3-trifluoropyruvate reacts with a primary amine (R'-NH₂) to form Ethyl 2-(N-R'-imino)-3,3,3-trifluoropropanoate.

Tandem Alkylation-Defluorination: The resulting imine reacts with a Grignard reagent (R-MgX). The nucleophilic attack of the Grignard reagent on the imine carbon is followed by the elimination of a fluoride ion.

Hydrolysis/Reduction: The intermediate difluoroenamine can be hydrolyzed and subsequently reduced to afford the target compound.

Detailed research into this specific transformation is necessary to optimize reaction conditions, including the choice of solvent, temperature, and the nature of the organometallic reagent, to maximize yield and stereoselectivity.

StepReactant 1Reactant 2Key TransformationIntermediate/Product
1Ethyl 3,3,3-trifluoropyruvatePrimary Amine (R'-NH₂)Imine formationEthyl 2-(N-R'-imino)-3,3,3-trifluoropropanoate
2Ethyl 2-(N-R'-imino)-3,3,3-trifluoropropanoateGrignard Reagent (R-MgX)Nucleophilic addition and defluorinationEthyl 2-(N-R',N-R)-amino-3,3-difluoropropenoate
3Ethyl 2-(N-R',N-R)-amino-3,3-difluoropropenoateReducing Agent (e.g., H₂, Pd/C)Reduction of C=C bondEthyl 2-amino-3,3-difluoropropanoate derivative

Hydrodefluorination (HDF) presents an alternative strategy for the synthesis of partially fluorinated compounds from polyfluorinated precursors. This approach involves the selective cleavage of a C-F bond and its replacement with a C-H bond. While the hydrodefluorination of trifluoromethylarenes has been more extensively studied, recent advancements are extending this methodology to aliphatic trifluoromethyl groups. nih.gov

For the synthesis of this compound, a hydrodefluorination strategy would start from a precursor that is subsequently modified. A plausible approach involves the use of silanes as reducing agents, which have been shown to effect the tandem carbonyl reduction and hydrodefluorination of β-trifluoromethyl enones. researchgate.net

A proposed pathway could involve the use of a suitable hydrosilane in the presence of a catalyst to selectively reduce one C-F bond of the trifluoromethyl group in a precursor like this compound itself, to yield Ethyl 2-amino-3,3-difluoropropanoate. The reaction conditions, including the choice of silane, catalyst, and solvent, would be critical to achieving high selectivity for monodefluorination over di- or tri-defluorination.

Another potential method involves the use of reducing agents like samarium(II) iodide or other metal hydrides that have shown efficacy in the reductive defluorination of aliphatic C-F bonds. rsc.org The challenge in these approaches lies in controlling the extent of defluorination to achieve the desired product selectively.

Key Research Findings in Related Hydrodefluorination Reactions:

Reagent SystemSubstrate TypeProduct TypeKey Features
Hydrosilanesβ-trifluoromethyl enonesgem-difluorovinyl alcoholsTransition-metal-free, tandem reduction and HDF. researchgate.net
Sm(HMDS)₂Alkyl fluoridesAlkanesEnhanced reactivity in non-polar solvents. rsc.org
Organophotoredox CatalysisTrifluoromethylarenesDifluoromethylarenesMild reaction conditions, high functional group tolerance. nih.gov

The application of these hydrodefluorination methodologies to this compound or its immediate precursors represents a viable and innovative synthetic route that warrants further investigation to establish optimal conditions and substrate scope.

Reactivity and Transformational Chemistry of Ethyl 2 Amino 3,3,3 Trifluoropropanoate and Its Derivatives

Reactivity of the Amino and Ester Functionalities

The chemical behavior of Ethyl 2-amino-3,3,3-trifluoropropanoate is characterized by the interplay of its amino and ethyl ester functional groups, significantly modulated by the trifluoromethyl substituent.

The primary amino group in this compound, while being a nucleophile, has its reactivity attenuated by the inductive effect of the neighboring CF3 group. This results in lower basicity compared to its non-fluorinated counterpart, ethyl alaninate. Despite this, it readily participates in a variety of nucleophilic reactions typical of primary amines, such as N-acylation, N-alkylation, and condensation with carbonyl compounds to form imines (Schiff bases). For instance, it can be protected with common amine-protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) under standard conditions, a crucial step in its application in peptide synthesis.

The ethyl ester functionality is susceptible to various transformations common to carboxylic acid esters.

Amidation: The ester can react with amines to form the corresponding amides. This reaction is typically slower than with non-fluorinated analogs due to the deactivating effect of the CF3 group on the carbonyl, but it can be facilitated by heating or through the use of catalysts.

Hydrolysis: Saponification of the ester with a strong base, such as sodium hydroxide, yields the corresponding carboxylate salt. Subsequent acidification provides the free α-amino acid, 2-amino-3,3,3-trifluoropropanoic acid. Acid-catalyzed hydrolysis is also a viable method.

Reduction: The ester can be reduced to the corresponding amino alcohol, 2-amino-3,3,3-trifluoropropan-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, which must be carried out on an N-protected derivative to avoid side reactions with the amino group.

Reactions Involving the Trifluoromethyl Group

The trifluoromethyl group is one of the most stable and inert functional groups in organic chemistry due to the high strength of the carbon-fluorine bond. mdpi.com Consequently, the CF3 group in this compound does not typically participate directly in chemical transformations under common reaction conditions. Its primary role is electronic; its powerful electron-withdrawing nature influences the reactivity of the rest of the molecule. mdpi.comresearchgate.net This effect is crucial for its use as a bioisostere for other groups in medicinal chemistry, where it can enhance metabolic stability and binding affinity. researchgate.net

Carbene Chemistry of Ethyl 2-diazo-3,3,3-trifluoropropanoate (Precursor)

Ethyl 2-diazo-3,3,3-trifluoropropanoate is a key precursor that, upon decomposition, generates a trifluoromethylated carbene intermediate. This highly reactive species is a valuable tool for introducing the trifluoromethyl group into various molecular scaffolds. The decomposition is typically catalyzed by transition metals, most notably rhodium(II) and copper complexes. researchgate.netsemanticscholar.org

The metal-carbene intermediate generated from Ethyl 2-diazo-3,3,3-trifluoropropanoate can undergo a variety of intermolecular reactions, including C-H insertion, cyclopropanation of alkenes, and cyclopropenation of alkynes. researchgate.netresearchgate.net These reactions provide access to trifluoromethylated compounds that are often difficult to synthesize by other means.

A significant application of Ethyl 2-diazo-3,3,3-trifluoropropanoate is in the asymmetric cyclopropanation of olefins, catalyzed by chiral transition metal complexes. Dirhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands are particularly effective for this transformation. These reactions can produce valuable trifluoromethyl-substituted cyclopropanes with high levels of stereocontrol. researchgate.net

Research by Müller and co-workers demonstrated the use of chiral rhodium(II) catalysts for the asymmetric cyclopropanation of various olefins with Ethyl 2-diazo-3,3,3-trifluoropropanoate. researchgate.netresearchgate.net While the reactions with 1,1-diphenylethylene (B42955) afforded moderate yields and enantioselectivities, monosubstituted olefins provided higher enantiomeric excesses (ee). researchgate.net

Table 1: Asymmetric Cyclopropanation of 1,1-Diphenylethylene with Ethyl 2-diazo-3,3,3-trifluoropropanoate researchgate.net

CatalystYield (%)ee (%)
[Rh2{(S)-dosp}4]7240
[Rh2{(S)-pttl}4]3628

Table 2: Asymmetric Cyclopropanation of Mono-substituted Olefins with Ethyl 2-diazo-3,3,3-trifluoropropanoate catalyzed by [Rh2{(S)-dosp}4] researchgate.net

OlefinYield (%)Diastereomeric Ratio (cis:trans)ee (%) (trans)ee (%) (cis)
Styrene5460:406660
4-Chlorostyrene6360:406962
4-Methoxystyrene6960:407568
1-Hexene4155:455550

Intermolecular Carbene Transfer Reactions

Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies for the construction of heterocyclic scaffolds. This compound and its derivatives are valuable partners in these transformations, leading to diverse trifluoromethyl-substituted ring systems.

Rhodium(III)-catalyzed C-H activation and annulation has emerged as a robust tool for the synthesis of complex heterocycles. nih.govnih.govrsc.org This methodology often utilizes a directing group to guide the selective functionalization of an ortho C-H bond. A rhodacycle intermediate is formed, which then engages with a coupling partner, such as an alkyne or ylide, to construct a new ring system. nih.gov

This strategy has been effectively applied to the synthesis of trifluoromethyl-substituted heterocycles. In one example, Rh(III)-catalyzed C-H activation of N-carbamoylindoles and subsequent annulation with CF₃-imidoyl sulfoxonium ylides was used to construct a range of functionalized pyrimidoindolone derivatives in good to excellent yields. rsc.org Similarly, a Rh(III)-catalyzed C-H activation of azobenzenes followed by a [4+1] cascade annulation with CF₃-imidoyl sulfoxonium ylides provides access to diverse CF₃-substituted indazoles. researchgate.net These examples highlight a powerful and modular approach to building complex, trifluoromethylated nitrogen heterocycles under redox-neutral conditions. rsc.orgresearchgate.net

Table 2: Representative Rh(III)-Catalyzed C-H Activation/Annulation

Benzamide Substrate Coupling Partner Product Yield (%)
N-Hydroxybenzamide Propargylic Acetate NH-free Isoquinolone 85

Data from a study on the C-H activation/annulation of N-hydroxybenzamides. nih.gov

A highly efficient, one-step formal [4+1] cyclization has been developed for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. rsc.org This method utilizes the structural analog ethyl 3,3,3-trifluoropropanoate as a C1 synthon, which reacts with various hydrazides, thiohydrazides, or imidohydrazides. rsc.org The reaction proceeds with operational simplicity and good substrate tolerability. This protocol provides a unified and practical route to a variety of ethyl ester-decorated five-membered heterocycles, which are important scaffolds in medicinal chemistry. rsc.org

Table 3: Formal [4+1] Cyclization with Ethyl 3,3,3-trifluoropropanoate

Heteroatom Source Product Heterocycle Example Yield (%)
Benzohydrazide 1,3,4-Oxadiazole 92
Thiobenzohydrazide 1,3,4-Thiadiazole 85
Benzimidohydrazide 1,2,4-Triazole 81

Data sourced from a study using various (thio/imido)hydrazides. rsc.org

The synthesis of nitrogen heterocycles bearing a trifluoromethyl group is of significant interest in pharmaceutical and agrochemical research. acs.orgacs.orgthieme-connect.com Ring-closing metathesis (RCM) has proven to be a powerful strategy for this purpose. acs.orgacs.org For example, various α-trifluoromethylated nitrogen heterocycles, including piperidines and lactams, have been synthesized starting from α-(trifluoromethyl)homoallylamine via RCM. acs.org This approach allows for the construction of five-, six-, and seven-membered rings. acs.orgacs.org

Another modern approach involves the direct synthesis of trifluoromethyl N,N-aminals from existing nitrogen heterocycles. rsc.org This transformation can be achieved using argon plasma in a continuous flow microreactor with TMSCF₃ as the trifluoromethyl source, avoiding the need for metal catalysts or additives. rsc.org The resulting N,N-aminals are versatile precursors that can be converted into N-trifluoroethyl amines, further expanding the library of accessible fluorinated building blocks. rsc.org

Stereoselective Derivatization Studies

This compound is a chiral molecule, and its stereocenter offers a valuable handle for asymmetric synthesis. The development of stereoselective reactions that derivatize this scaffold while maintaining or controlling its stereochemistry is crucial for its application in the synthesis of enantiomerically pure target molecules. While specific studies focusing on the stereoselective derivatization of this particular amino acid ester are not widely detailed in the reviewed literature, the broader field of asymmetric synthesis of α-trifluoromethyl α-amino acids provides relevant context. Methodologies for achieving high stereocontrol in the synthesis of these compounds are of great importance, often relying on chiral auxiliaries, phase-transfer catalysis, or enzymatic resolutions to set the desired stereochemistry. The presence of the trifluoromethyl group can significantly influence the steric and electronic environment around the stereocenter, impacting the outcome of stereoselective transformations.

Formation of Quaternary α-Amino Esters

Quaternary α-amino acids, particularly those bearing a trifluoromethyl group, are of significant interest as they impart conformational rigidity to peptides and can act as enzyme inhibitors or ion-channel blockers. chemrxiv.org Derivatives of this compound, such as α-trifluoromethyl α-imino esters, are potent electrophiles for creating these sterically congested centers. chemrxiv.orgnih.gov

A highly versatile method for this transformation is the aza-Friedel-Crafts alkylation, which allows for the addition of arene nucleophiles to generate α-aryl-α-trifluoromethyl amino esters. nih.gov This reaction can be mediated by silver(I) salts, where the choice of the silver salt dictates the scope of applicable arenes. For electron-rich arenes like indoles, pyrroles, and furans, silver carbonate (Ag₂CO₃) is an effective mediator. nih.gov For less reactive, electron-poor arenes, a stronger promoter such as silver trifluoromethanesulfonate (B1224126) (AgOTf) is required to facilitate the reaction. chemrxiv.orgnih.gov This dual-reagent system provides a broad substrate scope, proceeding under ambient conditions with high efficiency and regioselectivity. nih.gov

The reaction is proposed to proceed via a halide abstraction from a chloroaminal precursor, generating a highly electrophilic iminium intermediate that is readily attacked by the arene nucleophile. nih.gov This approach avoids the isolation of the often moisture-sensitive α-imino ester. chemrxiv.org

Table 1: Silver-Mediated Aza-Friedel-Crafts Alkylation for Quaternary α-Amino Ester Synthesis nih.gov

Arene NucleophileSilver ReagentYield (%)
Indole (B1671886)Ag₂CO₃89
N-MethylindoleAg₂CO₃88
Pyrrole (B145914)Ag₂CO₃56
AnisoleAgOTf71
ThiopheneAgOTf85

Beyond metal-mediated methods, organocatalytic approaches have also been developed. For instance, chiral phosphoric acids can catalyze the enantioselective Friedel-Crafts alkylation of N-unprotected α-ketimino esters with indole and pyrrole derivatives, yielding quaternary trifluoromethylated amino esters with excellent enantioselectivities. mdpi.com

Conversion to β-Trifluoromethyl-β-amino Alcohols and Halides

β-Trifluoromethyl-β-amino alcohols are valuable synthetic intermediates for preparing peptidomimetics and other biologically active fluorinated compounds. uzh.ch A robust pathway to these structures involves the reduction of α-aminoalkyl trifluoromethyl ketones, which can be derived from N-protected 2-amino-3,3,3-trifluoropropanoates. uzh.chnih.gov

The synthesis typically follows a two-step sequence. First, an N-protected amino acid derivative, such as an N-benzoyl α-amino acid, is converted into the corresponding α-aminoalkyl trifluoromethyl ketone. nih.gov This can be achieved through methods analogous to the Dakin-West reaction, where treatment with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA) or acetic anhydride followed by trifluoroacetylation yields the desired ketone. uzh.chnih.gov

In the second step, the ketone is reduced to the alcohol. This reduction often proceeds with high diastereoselectivity. nih.gov For example, the reduction of N-benzoyl-α-aminoalkyl trifluoromethyl ketones with sodium borohydride (B1222165) (NaBH₄) yields the corresponding β-N-benzoylamino alcohol. nih.gov Subsequent hydrolysis of the N-benzoyl group with aqueous acid affords the final β-amino alcohol hydrochloride. nih.gov The use of NaBH₄ typically results in the formation of the syn-amino alcohol diastereomer with high selectivity. nih.gov

Table 2: Synthesis of β-Trifluoromethyl-β-amino Alcohols via Reduction nih.gov

PrecursorKey Transformation StepsFinal Product
N-benzoyl α-amino acid1. Cyclization (Ac₂O) and Trifluoroacetylation 2. Ring Opening (Oxalic Acid) to form ketone 3. Reduction (NaBH₄) 4. Hydrolysis (HCl)β-amino-α-trifluoromethyl alcohol hydrochloride
N-benzyl-N-(methoxycarbonyl)-α-amino acid1. Dakin-West Reaction (TFAA) to form ketone 2. Reduction (NaBH₄)syn-β-amino-α-trifluoromethyl alcohol

The conversion of the resulting β-amino alcohols to the corresponding β-amino halides is a subsequent, synthetically useful transformation. This can be accomplished using standard halogenating agents. For example, treatment of a β-amino alcohol with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can yield the corresponding β-chloro or β-bromo amine, respectively. These reactions often proceed via the formation of an intermediate aziridinium (B1262131) ion, which is then opened by the halide nucleophile. rsc.org This provides a route to enantiomerically enriched β-halo amines, which are themselves versatile building blocks. rsc.org

E/Z Isomerization in Chiral Trifluoromethylated Enamides

Enamides are versatile building blocks in organic synthesis, serving as stable enamine surrogates. researchgate.netchemrxiv.org The geometry of the enamide double bond (E/Z configuration) is critical, as it often dictates the stereochemical outcome of subsequent reactions. Chiral trifluoromethylated enamides are particularly valuable, and methods to control their geometry are highly sought after. researchgate.net

While enamides can be synthesized with a primary geometric preference, subsequent isomerization can provide access to the opposite, often less thermodynamically stable, isomer. researchgate.net A novel protocol for the E/Z isomerization of chiral trifluoromethylated enamides has been developed utilizing photochemical energy. researchgate.net This photoisomerization method allows for the conversion between diastereomers, providing a powerful tool for accessing a wider range of stereochemically diverse molecules. researchgate.net For example, an enamide synthesized with a high Z-selectivity can be irradiated with light to produce the corresponding E-isomer. researchgate.netrsc.org This process is often reversible and can reach a photostationary state with a specific E/Z ratio depending on the conditions and substrate.

This contra-thermodynamic isomerization is significant because it allows access to the less stable Z-enamide isomers, which are prevalent in bioactive natural products but are often difficult to synthesize directly with high selectivity. rsc.org The reaction can be mediated by an appropriate photosensitizer, such as Ir(ppy)₃, which absorbs light and transfers the energy to the enamide, facilitating the rotation around the carbon-carbon double bond. rsc.org

Table 3: E/Z Isomerization of a Chiral Trifluoromethylated Enamide researchgate.net

Starting IsomerMethodOutcome
(Z)-EnamidePhotoisomerizationFormation of the (E)-Enamide diastereoisomer
(E)-EnamidePhotoisomerizationFormation of the (Z)-Enamide diastereoisomer

Applications As Advanced Synthetic Building Blocks in Organic Synthesis

Strategic Utilization in the Construction of Complex Organic Architectures

The trifluoromethyl group (CF3) is a key pharmacophore in medicinal chemistry and agrochemistry. Ethyl 2-amino-3,3,3-trifluoropropanoate provides a direct and efficient route to introduce this moiety into a wide array of molecular frameworks.

This compound is a pivotal precursor for the synthesis of enantiomerically pure β-trifluoromethyl-β-amino acids and their derivatives. researchgate.net These non-canonical amino acids are of significant interest for their ability to induce specific secondary structures, such as helices and turns, in peptides. The incorporation of α,α-disubstituted α-amino acids, including trifluoromethylated versions, is a known strategy to create stable peptide conformations. When incorporated into peptide sequences, the trifluoromethyl group can enhance binding affinity to biological targets and improve resistance to enzymatic degradation.

The synthesis of peptidomimetics, compounds that mimic the structure and function of peptides, is another area where this building block is crucial. nih.gov α-Quaternary α-ethynyl α-amino acids, for instance, which are important for developing therapeutic peptides and enzyme inhibitors, can be synthesized from precursors like this compound. researchgate.net The general approach involves the N-protection of the amino group, followed by coupling reactions to build the peptide backbone or modification of the ester group to introduce further diversity.

Table 1: Examples of Synthetic Transformations for Peptidomimetic Development

Starting Material AnalogueReaction TypeProduct ClassPotential Application
N-protected β-amino esterPeptide couplingDi-, Tri-, PolypeptideEnzyme inhibitors, therapeutic peptides
Chiral β-amino esterCyclizationHeterocyclic scaffoldConstrained peptide mimics
Trifluoroalanine (B10777074) derivativeAlkynylationEthynyl amino acidProbes for enzyme activity

This table presents generalized synthetic routes applicable to fluorinated amino esters.

The construction of novel heterocyclic scaffolds containing a trifluoromethyl group is a major focus in synthetic chemistry due to their prevalence in bioactive compounds. nih.gov this compound can be utilized as a synthon for a variety of trifluoromethylated heterocycles. For example, its amino and ester functionalities can participate in condensation and cyclization reactions to form rings such as pyridines, pyrimidines, or more complex fused systems.

Research has shown that trifluoroacetaldehyde (B10831) ethyl hemiacetal, a related compound, is a versatile reagent for preparing α-trifluoromethyl alcohols and amines, which are themselves key intermediates for bioactive molecules. researchgate.net Similarly, this compound can be envisioned as a precursor to trifluoromethylated amino alcohols through reduction of the ester group. These amino alcohols are valuable building blocks for more complex molecular scaffolds. nih.gov The synthesis of trifluoromethylated proline derivatives, for instance, has been achieved starting from related trifluoromethylated building blocks. researchgate.net

Chiral amino acids and their derivatives are fundamental starting materials for the synthesis of chiral auxiliaries, ligands for asymmetric metal catalysis, and organocatalysts. mdpi.com The introduction of a trifluoromethyl group can significantly enhance the efficacy of these chiral molecules by altering their steric and electronic properties.

This compound can be readily converted into the corresponding chiral β-amino alcohol via reduction. Chiral β-amino alcohols are well-established organocatalysts for a variety of asymmetric reactions. mdpi.com Furthermore, the fluorinated amino alcohol can be incorporated into more complex ligand frameworks, such as those used in transition-metal-catalyzed reactions. The high electronegativity of the trifluoromethyl group can influence the Lewis acidity/basicity of the catalytic center, potentially leading to improved reactivity and enantioselectivity.

Table 2: Potential Chiral Catalysts Derived from this compound

PrecursorDerivativeCatalyst TypeApplication in Asymmetric Synthesis
This compound(R)- or (S)-2-amino-3,3,3-trifluoropropan-1-olChiral Amino AlcoholAldol reactions, Michael additions
Fluorinated Amino AlcoholChiral OxazolineChiral LigandAsymmetric allylic alkylation
Fluorinated Amino AcidChiral PhosphineChiral LigandAsymmetric hydrogenation

This table illustrates potential synthetic pathways to catalysts based on the known chemistry of amino acids.

Role in Protein Engineering Studies (as non-canonical amino acid building blocks)

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in protein engineering, allowing for the introduction of novel chemical functionalities, probes, and structural modifications. Fluorinated amino acids are particularly useful due to the unique properties of fluorine, which can be used to probe protein structure and function without causing significant steric perturbation.

3,3,3-Trifluoroalanine, the parent amino acid of this compound, is a candidate for incorporation into proteins. The process typically involves engineering an aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery and is specific for the desired ncAA. While specific studies incorporating this compound directly were not identified in the search, the general methodology is well-established for other fluorinated amino acids. The incorporation of trifluoroalanine could be used to study protein folding, stability, and enzyme mechanisms, with the trifluoromethyl group serving as a sensitive probe for 19F NMR spectroscopy.

Contributions to Advanced Materials Science (as building blocks)

Amino acids and their esters are increasingly being used as monomers for the synthesis of advanced polymers, such as polyamides, polyesters, and polyphosphazenes. These materials are often biodegradable and biocompatible, making them suitable for biomedical applications.

The incorporation of this compound into polymer backbones can impart desirable properties to the resulting materials. The trifluoromethyl group can enhance thermal stability, chemical resistance, and hydrophobicity. For example, polyphosphazenes containing alanine (B10760859) ethyl ester side groups have been synthesized; by analogy, using the fluorinated counterpart could lead to new materials with modified surface properties and enhanced stability. researchgate.net Similarly, amino acid-based methacrylate (B99206) polymers have been synthesized via controlled radical polymerization, suggesting that a monomer derived from this compound could be used to create well-defined, functional, and fluorinated polymers. researchgate.net

Table 3: Potential Polymers Incorporating a Trifluoroalanine Moiety

Polymer ClassMonomer PrecursorPotential Property Enhancement
PolyphosphazenesN-silylated amino acid esterIncreased thermal stability, hydrophobicity
PolyestersAmino diolModified degradation rates, altered surface energy
PolyamidesAmino acidEnhanced mechanical properties, chemical resistance
Methacrylate PolymersMethacryloyl amino acid esterpH-responsive behavior, unique self-assembly

This table outlines potential applications in polymer science based on established synthetic methods for analogous non-fluorinated monomers.

Spectroscopic and Structural Elucidation of Ethyl 2 Amino 3,3,3 Trifluoropropanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of Ethyl 2-amino-3,3,3-trifluoropropanoate. By analyzing the spectra from different nuclei (¹H, ¹³C, and ¹⁹F), a complete picture of the molecule's connectivity and environment can be assembled.

The ¹H NMR spectrum of this compound provides key information about the number of different proton environments and their neighboring atoms. The spectrum is characterized by distinct signals corresponding to the ethyl ester group, the α-proton (the proton on the carbon adjacent to the amino and trifluoromethyl groups), and the amine protons.

Ethyl Group Protons: The ethoxy group (-OCH₂CH₃) gives rise to two signals: a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene protons are split into a quartet by the three adjacent methyl protons. Conversely, the methyl protons are split into a triplet by the two adjacent methylene protons.

α-Proton: The proton at the C2 position (-CH(NH₂)-) is significantly influenced by the adjacent electron-withdrawing trifluoromethyl (CF₃) group. This proton typically appears as a quartet due to coupling with the three fluorine atoms of the CF₃ group.

Amine Protons: The protons of the primary amine group (-NH₂) generally appear as a broad singlet. The chemical shift of this signal can be variable and is often dependent on the solvent, concentration, and temperature, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂CH ~1.3 Triplet (t) ~7.1
-OCH ₂CH₃ ~4.3 Quartet (q) ~7.1
-CH (NH₂)CF₃ ~4.5 Quartet (q) ~8.0

The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. For this compound, five distinct signals are expected, corresponding to each of the five carbon atoms. The presence of the highly electronegative fluorine atoms causes significant downfield shifts and characteristic splitting patterns for the carbons of the trifluoromethyl group (C3) and the adjacent α-carbon (C2).

C1 (Carbonyl Carbon): The ester carbonyl carbon appears at the lowest field, typically in the range of 165-175 ppm.

C2 (α-Carbon): This carbon, bonded to the amino group and the CF₃ group, shows a quartet pattern due to one-bond coupling with the three fluorine atoms.

C3 (Trifluoromethyl Carbon): The carbon of the CF₃ group also appears as a quartet due to the direct attachment of three fluorine atoms, with a large coupling constant.

Ethyl Group Carbons: The methylene (-OCH₂-) and methyl (-CH₃) carbons of the ethyl group appear at higher fields, consistent with typical sp³ hybridized carbons in an ester.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Chemical Shift (δ, ppm) Multiplicity Coupling Constant (¹JCF, Hz)
-OCH₂C H₃ ~14 Singlet N/A
-OC H₂CH₃ ~63 Singlet N/A
-C H(NH₂)CF₃ ~55 Quartet (q) ~30-35
-C F₃ ~125 Quartet (q) ~280-285

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. nih.gov For this compound, the three fluorine atoms of the CF₃ group are chemically equivalent. They are coupled to the single proton on the adjacent α-carbon (C2). Consequently, the ¹⁹F NMR spectrum is expected to show a single signal, which is split into a doublet by the α-proton. The chemical shift is typically referenced to an internal or external standard like trifluoroacetic acid (TFA) or CFCl₃. researchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

Fluorine Atoms Chemical Shift (δ, ppm) Multiplicity Coupling Constant (³JHF, Hz)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₅H₈F₃NO₂), the theoretical exact mass of the neutral molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁹F, ¹⁴N, and ¹⁶O). missouri.edu In techniques like electrospray ionization (ESI), the molecule is typically observed as a protonated species, [M+H]⁺. HRMS analysis provides an experimental mass that can be compared to the calculated value, with a very small mass error (typically < 5 ppm) confirming the molecular formula.

Table 4: HRMS Data for this compound

Species Molecular Formula Calculated Exact Mass (m/z)
[M] C₅H₈F₃NO₂ 171.05071
[M+H]⁺ C₅H₉F₃NO₂⁺ 172.05852

Chiral Chromatography Techniques for Enantiomeric and Diastereomeric Purity Assessment

Since this compound is a chiral compound, existing as a pair of enantiomers (R and S forms), it is crucial to assess its enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.gov This method relies on the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to their separation. yakhak.org

The separation of amino acid esters is well-established and can be achieved using various types of CSPs:

Polysaccharide-based CSPs: Columns such as Chiralpak® and Chiralcel®, which are based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective. yakhak.org They separate enantiomers through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance.

Macrocyclic Glycopeptide-based CSPs: Chirobiotic™ columns, which use antibiotics like teicoplanin or vancomycin (B549263) as the chiral selector, are also successful in resolving the enantiomers of underivatized amino acids and their derivatives. sigmaaldrich.com

Crown Ether-based CSPs: These are particularly effective for separating primary amino compounds, including amino acid esters, through host-guest complexation. nih.gov

The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is optimized to achieve the best resolution between the enantiomeric peaks. By comparing the peak areas in the resulting chromatogram, the enantiomeric excess (e.e.) or enantiomeric ratio of a sample can be accurately determined.

Table 5: Common Compound Names

Compound Name
This compound
Trifluoroacetic acid

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Pathways and Transition States

Theoretical studies are crucial for mapping the potential energy surfaces of reactions that form or involve ethyl 2-amino-3,3,3-trifluoropropanoate. These investigations typically employ quantum mechanical methods to calculate the energies of reactants, products, intermediates, and transition states. By identifying the lowest energy pathways, chemists can predict the most likely mechanism for a given transformation.

For instance, in the synthesis of α-trifluoromethyl amines, common strategies include the reduction of corresponding trifluoromethyl-substituted imines. nih.govacs.org Computational modeling of such a reaction would involve locating the transition state for the hydride addition to the imine. The calculated activation energy provides a quantitative measure of the reaction's kinetic feasibility. Similarly, for biocatalytic reactions, such as the N-H insertion of a carbene into an amine, computational studies can elucidate the step-by-step mechanism, including the formation of key intermediates like metallocarbenoids or ylides. researchgate.net These models help rationalize experimental outcomes and guide the development of more efficient synthetic routes.

Density Functional Theory (DFT) Calculations for Molecular Geometries and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to predict the molecular and electronic properties of molecules like this compound. sciepub.com DFT calculations can accurately determine optimized molecular geometries, including bond lengths, bond angles, and dihedral angles. These calculations are fundamental to understanding the molecule's three-dimensional structure.

Beyond geometry, DFT is used to compute a range of electronic properties that govern the molecule's reactivity. rsc.org These properties include the distribution of electron density, molecular electrostatic potential (MEP) maps, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The MEP map indicates regions of positive and negative electrostatic potential, highlighting sites susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For related trifluoromethylated compounds, DFT has been used to calculate properties such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions. nih.gov

Table 1: Representative Electronic Properties Calculable by DFT for a Trifluoromethylated Amine
PropertyDescriptionTypical Information Gained
Optimized Geometry The lowest energy arrangement of atoms in 3D space.Provides precise bond lengths and angles.
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to chemical reactivity and stability.
Dipole Moment A measure of the net molecular polarity.Influences solubility and intermolecular forces.
MEP Map Molecular Electrostatic Potential map.Visualizes electron-rich and electron-poor regions.

Elucidation of Enantioselectivity and Diastereoselectivity Mechanisms

Computational studies are instrumental in explaining the origins of stereoselectivity in reactions producing chiral molecules like this compound. acs.org In asymmetric catalysis, the catalyst and substrate form a diastereomeric transition state, and the energy difference between these transition states determines the enantiomeric excess of the product.

In the biocatalytic N-H insertion reaction to form α-trifluoromethyl amino esters, the enantioselectivity is believed to be primarily determined during the formation of a heme-bound ylide intermediate. acs.org The subsequent protonation of this intermediate dictates the final stereochemistry. Computational models can be used to analyze the interactions within the enzyme's active site that favor one transition state over another.

Furthermore, substrate engineering, such as changing the ester group of the diazo precursor, can invert the enantioselectivity of the reaction. acs.orgnih.gov For example, using an engineered cytochrome c catalyst, switching from an ethyl diazoester to a more sterically bulky benzyl (B1604629) or (2,5-dimethyl)benzyl diazoester can flip the preferred enantiomer from (R) to (S) with high selectivity. nih.gov This suggests that steric interactions between the substrate and the catalyst's chiral pocket are a dominant factor in controlling the stereochemical outcome. acs.org

Table 2: Effect of Diazo Ester on Enantioselectivity in a Biocatalytic N-H Insertion Reaction
Diazo Reagent PrecursorResulting Product EnantiomerEnantiomeric Ratio (e.r.)
Ethyl 2-diazo-3,3,3-trifluoropropanoate(R)-enantiomerModerate selectivity
Benzyl 2-diazo-3,3,3-trifluoropropanoate(R)-enantiomerup to 95:5
(2,5-Dimethyl)benzyl 2-diazotrifluoropropanoate(S)-enantiomerup to 99.5:0.5

Data derived from studies on engineered cytochrome c552. nih.gov

Modeling of Catalytic Systems and Substrate-Catalyst Interactions

Modeling catalytic systems provides a molecular-level understanding of how catalysts function and interact with substrates. This is particularly important for complex systems like metalloenzymes, which are increasingly used for novel chemical transformations. rsc.org

In the synthesis of α-trifluoromethyl amines via biocatalytic N-H insertion, engineered hemoproteins such as myoglobin (B1173299) and cytochrome c have been employed. nih.govnih.gov Computational models of these systems focus on the active site, which contains a heme cofactor. For catalysis to occur, an open coordination site at the heme iron is necessary to allow for the binding and activation of the diazo reagent, leading to the formation of a key iron-porphyrin carbene intermediate. acs.org

For example, in engineered cytochrome c552, the mutation of a methionine residue (M59G) that normally coordinates to the iron center creates the required open site for catalysis. acs.org Subsequent modeling of the substrate's approach to this carbene intermediate can reveal the specific non-covalent interactions (e.g., hydrogen bonding, steric hindrance) within the enzyme's active site that orient the substrate for a selective reaction. researchgate.net These substrate-catalyst interaction models are vital for rational protein engineering, enabling scientists to design new biocatalysts with enhanced activity and selectivity for producing compounds like this compound. nih.gov

Future Perspectives and Emerging Research Directions

Development of Highly Efficient and Sustainable Catalytic Systems

The future synthesis of ethyl 2-amino-3,3,3-trifluoropropanoate and its derivatives is geared towards the development of more efficient and environmentally benign catalytic systems. Current synthetic routes often rely on stoichiometric reagents and harsh reaction conditions. nih.gov Future research will likely focus on catalytic approaches that minimize waste and energy consumption.

One promising avenue is the use of transition metal catalysts, such as nickel(II) complexes, for asymmetric synthesis, which allows for the selective production of specific stereoisomers—a critical consideration for bioactive molecules. mdpi.com The development of catalysts that can operate under milder conditions, in greener solvents, and with higher turnover numbers is a significant goal. Furthermore, the exploration of biocatalysis, using enzymes to perform key synthetic steps, offers a highly sustainable alternative that can provide excellent stereoselectivity. Inspired by the sustainable synthesis of simple amino acids using polarized hydroxyapatite (B223615) under UV light, future research may explore similar photocatalytic methods for fixing nitrogen and incorporating trifluoromethyl groups. rsc.org

Catalytic ApproachPotential AdvantagesResearch Focus
Transition Metal Catalysis High efficiency, stereoselectivityDevelopment of novel ligands, milder reaction conditions
Organocatalysis Metal-free, lower toxicityDesign of more active and selective small molecule catalysts
Biocatalysis High stereoselectivity, green conditionsEnzyme discovery and engineering for fluorinated substrates
Photocatalysis Use of light as a renewable energy sourceDevelopment of efficient photocatalysts for C-N and C-CF3 bond formation

Advancements in High-Throughput and Automated Synthesis Techniques

To accelerate the discovery of new drugs and materials incorporating the trifluoroalanine (B10777074) scaffold, advancements in high-throughput and automated synthesis techniques are essential. These technologies enable the rapid generation of large libraries of compounds for screening. Continuous flow synthesis, for instance, offers advantages over traditional batch processing by providing better control over reaction parameters, improving safety, and allowing for easier scalability. evitachem.com

Future research will likely involve the integration of automated synthesis platforms with computational modeling and machine learning algorithms. This synergy will allow for the predictive design of molecules with desired properties and the optimization of synthetic routes in real-time. The development of robust, miniaturized flow reactors specifically designed for handling fluorinated reagents will also be a key area of focus.

Exploration of Novel Reactivity Modes and Synthetic Transformations

The trifluoromethyl group significantly influences the reactivity of the amino ester. Future research will delve deeper into exploring novel reactivity modes and synthetic transformations of this compound. This includes leveraging the electron-withdrawing nature of the CF3 group to facilitate unique chemical reactions that are not possible with its non-fluorinated counterpart.

For example, the development of new methods for the direct functionalization of the C-F bonds, while challenging, would open up unprecedented avenues for molecular diversification. Additionally, using the amino group as a handle for various coupling reactions will continue to be a fruitful area of research. The exploration of multicomponent reactions, where three or more reactants combine in a single step to form a complex product, will also be a key strategy for efficiently building molecular complexity from this versatile building block. mdpi.com

Expansion into Undiscovered Structural Motifs and Complex Molecular Architectures

This compound is a gateway to a vast array of complex molecular architectures and novel structural motifs. Its derivatives are already used to synthesize CF3-bearing quaternary amino acids, which are important components of peptides and other biologically active molecules. chemimart.dechemimart.de

The future will see the incorporation of this fluorinated building block into more sophisticated and diverse molecular scaffolds. This includes the synthesis of novel heterocyclic compounds, conformationally constrained peptides, and complex natural product analogs. mdpi.com The unique conformational preferences induced by the trifluoromethyl group can be exploited to design molecules with specific three-dimensional shapes, which is crucial for their interaction with biological targets. researchgate.net The systematic exploration of how the trifluoromethyl group influences the secondary and tertiary structure of peptides and proteins is an exciting frontier in chemical biology. nih.gov

Q & A

Q. What is the standard laboratory synthesis protocol for Ethyl 2-amino-3,3,3-trifluoropropanoate hydrochloride?

The compound is synthesized via esterification of 3,3,3-trifluoropropanoic acid with ethanol under acidic conditions. The amine group is introduced through subsequent reactions, followed by hydrochloride salt formation. Purification typically involves recrystallization or column chromatography to achieve >95% purity. Key parameters include temperature control (20–40°C) and stoichiometric ratios of reactants to minimize byproducts .

Q. What analytical techniques are recommended for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming trifluoromethyl group presence (δ ≈ -60 to -70 ppm). 1H^{1}\text{H} NMR identifies the ethyl ester (triplet at ~1.3 ppm for CH3_3, quartet at ~4.2 ppm for CH2_2) and amine protons (broad peak at ~5.5 ppm).
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 207.58 (M+H+^+) .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding patterns, particularly between the amine and chloride ions .

Q. How should this compound hydrochloride be stored to ensure stability?

Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). The compound is hygroscopic and prone to decomposition upon exposure to moisture. Use desiccants like silica gel in storage environments .

Advanced Research Questions

Q. What mechanistic insights explain the trifluoromethyl group's influence on reactivity in nucleophilic substitutions?

The trifluoromethyl group acts as a strong electron-withdrawing group, polarizing the α-carbon and enhancing electrophilicity. This facilitates nucleophilic attacks (e.g., by amines or alcohols) at the β-position. Computational studies (DFT) show a 15–20% increase in electrophilic character compared to non-fluorinated analogs, explaining accelerated reaction rates in peptide coupling or cyclization reactions .

Q. How can contradictory data on reaction outcomes (e.g., cyclopropene vs. pyrazole formation) be resolved?

In reactions with diphenylacetylene, cyclopropene formation (low yield) instead of pyrazole may arise from competing [2+1] cycloaddition pathways. To resolve discrepancies:

  • Kinetic Monitoring : Use in situ 19F^{19}\text{F} NMR to track intermediate formation.
  • Computational Modeling : Identify transition states favoring cyclopropene via steric or electronic factors.
  • Catalyst Screening : Transition metals (e.g., Rh2_2(OAc)4_4) can redirect selectivity toward pyrazoles .

Q. What strategies optimize enantioselective synthesis of α-trifluoromethyl amino acid derivatives?

Biocatalytic methods using engineered aminotransferases or lipases achieve >90% enantiomeric excess (ee). For example:

  • Dynamic Kinetic Resolution : Racemic substrates are resolved using immobilized Candida antarctica lipase B in hexane/water biphasic systems.
  • Asymmetric Hydrogenation : Chiral Ru catalysts (e.g., BINAP-Ru) reduce trifluoromethylated ketones with 85–95% ee .

Q. How does the compound interact with biological targets like enzymes or receptors?

The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., serine proteases) via van der Waals interactions. Molecular docking studies reveal a 30% stronger binding energy compared to non-fluorinated analogs. In vitro assays show IC50_{50} values in the µM range for protease inhibition, suggesting potential as a lead compound in drug discovery .

Safety and Compliance

  • Hazard Codes : H319 (serious eye irritation), H315 (skin irritation), H335 (respiratory irritation).
  • PPE Requirements : Nitrile gloves, lab coat, and goggles. Use fume hoods for handling powdered forms .

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.